molecular formula C21H23FN2O3S B2510465 N-butyl-2-(3-((4-fluorophenyl)sulfonyl)-1H-indol-1-yl)-N-methylacetamide CAS No. 946224-01-7

N-butyl-2-(3-((4-fluorophenyl)sulfonyl)-1H-indol-1-yl)-N-methylacetamide

Cat. No. B2510465
CAS RN: 946224-01-7
M. Wt: 402.48
InChI Key: YQHCOPKAQZWAGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-butyl-2-(3-((4-fluorophenyl)sulfonyl)-1H-indol-1-yl)-N-methylacetamide, also known as Compound 32, is a potential drug candidate that has been studied for its anti-cancer properties. This compound belongs to the family of indole-based molecules, which have been shown to have a wide range of biological activities, including anti-inflammatory, anti-viral, and anti-tumor effects.

Scientific Research Applications

Microbial Degradation of Polyfluoroalkyl Chemicals

Polyfluoroalkyl chemicals containing perfluoroalkyl moieties, similar to the fluorophenyl group in the compound, are widely used in industrial and commercial applications. Their environmental fate, including microbial degradation pathways and the formation of perfluoroalkyl carboxylic and sulfonic acids, is a significant area of research. Understanding the biodegradability and environmental impact of such compounds is crucial for assessing their ecological risks and regulatory implications (Liu & Avendaño, 2013).

Antibody-Based Methods for Environmental and Food Analysis

Antibody development for detecting various compounds, including sulfonylurea herbicides, is another research application. The compound's sulfonyl group suggests potential for developing specific antibodies for its detection, contributing to environmental monitoring and food safety (Fránek & Hruška, 2018).

Neuroprotective Potential of Derivatives

Compounds with indole structures, similar to the indol-1-yl portion of the molecule, have been studied for their neuroprotective effects. Research on derivatives like 3-N-Butylphthalide has shown promising results in the treatment of neurological conditions such as ischemic stroke and neurodegenerative diseases, highlighting the therapeutic potential of indole-based compounds (Abdoulaye & Guo, 2016).

Fluorinated Alternatives in Environmental Applications

The use of fluorinated compounds, as indicated by the 4-fluorophenyl group in the molecule, in various applications including fluoropolymer manufacture and surface treatments, has environmental implications. Studies on fluorinated alternatives aim to understand their environmental releases, persistence, and human and biota exposure, contributing to safer chemical design and usage (Wang et al., 2013).

Toxicity Evaluation of Fluorophores

Research on the toxicity of fluorophores, which may include compounds with fluorophenyl groups, is essential for their safe use in molecular imaging and diagnostics. Evaluating the cytotoxicity, tissue toxicity, and potential mutagenicity of these compounds ensures their compatibility with biomedical applications (Alford et al., 2009).

properties

IUPAC Name

N-butyl-2-[3-(4-fluorophenyl)sulfonylindol-1-yl]-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23FN2O3S/c1-3-4-13-23(2)21(25)15-24-14-20(18-7-5-6-8-19(18)24)28(26,27)17-11-9-16(22)10-12-17/h5-12,14H,3-4,13,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQHCOPKAQZWAGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)C(=O)CN1C=C(C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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